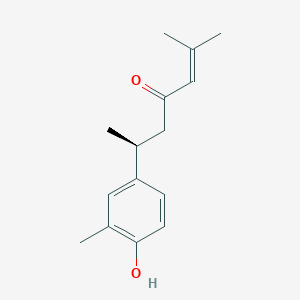

6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one

Description

Properties

IUPAC Name |

(6S)-6-(4-hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10(2)7-14(16)9-11(3)13-5-6-15(17)12(4)8-13/h5-8,11,17H,9H2,1-4H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJADFSTHKILPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)CC(=O)C=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)CC(=O)C=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Starting Material Approach

The enantioselective synthesis of 6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one has been achieved using ethyl (R)-3-hydroxybutanoate as a chiral precursor. This method ensures high enantiomeric excess (e.e.) by leveraging the inherent stereochemistry of the starting material. The synthesis involves the following key steps:

-

Tosylation of the Hydroxy Group : The hydroxyl group of ethyl (R)-3-hydroxybutanoate is converted to a tosylate (4-methylbenzenesulfonate) to enhance its leaving group capability.

-

Organocopper Reagent Displacement : The tosylated intermediate undergoes nucleophilic displacement with a methyl-substituted organocopper reagent, forming the branched carbon skeleton characteristic of the target compound.

-

Aromatic Substitution : A phenolic ring system is introduced via Friedel-Crafts alkylation or similar electrophilic aromatic substitution, followed by deprotection to yield the final product.

This route is notable for its simplicity and high stereochemical fidelity, making it suitable for laboratory-scale production.

Table 1: Key Reaction Parameters for Chiral Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Tosylation | Tosyl chloride, pyridine, 0–5°C | Activate hydroxyl group for displacement |

| Organocopper reaction | Methylcopper reagent, THF, −78°C | Carbon-carbon bond formation |

| Aromatic substitution | Lewis acid (e.g., AlCl₃), room temperature | Introduce phenolic moiety |

Optimization of Organocopper-Mediated Displacement

The displacement reaction using organocopper reagents is critical for achieving the desired stereochemistry. Computational studies suggest that the (S)-configuration at the C6 position (as confirmed by PubChem) arises from the retention of configuration during the tosylate displacement. Solvent choice (e.g., tetrahydrofuran) and low temperatures (−78°C) are essential to minimize side reactions and ensure high yield.

Isolation from Natural Sources

Silica Gel Adsorption Method

This compound can be isolated from turmeric oleoresin using silica gel adsorption, a cost-effective method optimized for terpenoid separation. The protocol involves:

-

Adsorption : Turmeric oleoresin is mixed with silica gel in a 1:3 ratio (w/w) and agitated for 2–6 hours to allow selective adsorption of non-polar compounds.

-

Elution : Sequential elution with solvents of increasing polarity (e.g., n-hexane → ethyl acetate → ethanol) isolates the target compound. Ethanol (96%) has been identified as the optimal eluent, yielding 27.74% purity as determined by GC-MS.

Table 2: Isolation Efficiency Under Varied Conditions

| Oleoresin:Silica Gel Ratio | Eluent | Purity (% Area by GC-MS) |

|---|---|---|

| 1:1 | 96% Ethanol | 18.2 |

| 1:3 | 96% Ethanol | 27.74 |

| 1:3 | Acetonitrile | 12.9 |

Solvent Extraction and Crystallization

Prior to adsorption, turmeric rhizomes are macerated in ethanol (96%) for 72 hours to obtain oleoresin. The crude extract is treated with n-hexane to precipitate polar impurities, followed by rotary evaporation to concentrate the oleoresin. Crystallization from chilled ethanol further purifies the compound, though this step may reduce yield due to co-precipitation of structurally similar terpenoids.

Analytical Characterization Techniques

Spectroscopic Validation

-

FTIR : Key absorptions at 1735 cm⁻¹ (C=O stretch), 2935 cm⁻¹ (aromatic C–H stretch), and 1445 cm⁻¹ (methyl bending) confirm functional groups.

-

GC-MS : A molecular ion peak at m/z 232.32 ([M]⁺) aligns with the molecular formula C₁₅H₂₀O₂.

-

UV-Vis : A λ<sub>max</sub> at 237 nm corresponds to the conjugated enone system.

Chirality Analysis

The (S)-configuration at C6 is verified via comparison of optical rotation data with synthetic standards. High-performance liquid chromatography (HPLC) using chiral stationary phases can resolve enantiomers, though this is rarely required due to the high enantiopurity of synthetic batches .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the hept-2-en-4-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: 6-(4-Oxo-3-methylphenyl)-2-methylhept-2-EN-4-one.

Reduction: 6-(4-Hydroxy-3-methylphenyl)-2-methylheptan-4-ol.

Substitution: 6-(4-Alkoxy-3-methylphenyl)-2-methylhept-2-EN-4-one.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. In molecular docking studies, it has shown significant binding affinity to the spike protein of the virus, suggesting its potential role in inhibiting viral entry into host cells. This compound exhibited tighter binding compared to standard antiviral drugs like ribavirin and remdesivir, indicating a promising therapeutic avenue for COVID-19 treatment .

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property is particularly beneficial in developing nutraceuticals aimed at enhancing health and preventing chronic diseases .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could be advantageous in conditions such as arthritis and other chronic inflammatory disorders .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For instance, it has shown inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme linked to diabetes management. This suggests its utility in developing new treatments for type 2 diabetes .

Molecular Interaction Studies

this compound has been utilized in molecular interaction studies to understand its binding dynamics with various biological macromolecules. These studies provide insights into its mechanism of action and potential therapeutic targets .

Material Science

Polymer Composites

In material science, the compound's unique chemical structure allows it to be incorporated into polymer composites, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial uses .

Nanotechnology Applications

The compound's properties have also been explored in nanotechnology, where it can be used to functionalize nanoparticles for targeted drug delivery systems. This application could revolutionize how drugs are administered and improve therapeutic efficacy while minimizing side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (6S)-6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one

- Molecular Formula : C₁₅H₂₀O₂

- Molecular Weight : 232.32 g/mol

- CAS Registry Number : 949081-05-4

- Stereochemistry : One defined stereocenter at the C6 position (S-configuration) .

Structural Features: The compound consists of a hept-2-en-4-one backbone substituted with a 4-hydroxy-3-methylphenyl group at the C6 position and a methyl group at the C2 position.

Natural Occurrence: It is a natural product isolated from turmeric (Curcuma longa) rhizomes, sharing biosynthetic pathways with other turmeric-derived sesquiterpenoids like ar-turmerone and bisacurone .

Applications :

Used in life sciences research, particularly in studies exploring anticancer, anti-inflammatory, and antimicrobial activities. Its stereospecificity and structural complexity make it a candidate for drug discovery .

Table 1: Structural and Functional Comparison

Key Findings :

The absence of the 3-methyl group in 6-(4-hydroxyphenyl)-2-methylhept-2-en-4-one reduces steric hindrance, which may affect binding to biological targets .

Biological Activity :

- The target compound’s hydroxyl group enhances polarity, improving solubility and interaction with hydrophilic targets (e.g., enzymes like NF-κB). In contrast, ar-turmerone lacks this group, favoring interactions with lipophilic membranes .

- Bisacurone , with a cyclohexenyl-diol substituent, exhibits distinct anticancer mechanisms (VCAM-1 suppression) due to its ability to inhibit ROS and PKC/Akt pathways .

Backbone Modifications: The coumarin derivative 3-(3-(4-hydroxy-3-methylphenyl)acryloyl)coumarin demonstrates superior antibacterial activity (MIC 12.5 μg/mL vs. S. aureus) compared to non-coumarin analogs, highlighting the role of the coumarin scaffold in enhancing antimicrobial efficacy .

Natural vs. Synthetic Analogs :

- Natural derivatives like the target compound and ar-turmerone are prioritized in phytochemical studies due to their stereochemical complexity, while synthetic analogs (e.g., 949081-06-5) are used for structure-activity relationship (SAR) studies .

Table 2: Physicochemical Properties

| Property | Target Compound | Turmeronol A | ar-Turmerone | Bisacurone |

|---|---|---|---|---|

| LogP (Predicted) | 3.2 | 3.1 | 4.5 | 2.8 |

| Hydrogen Bond Donors | 1 | 1 | 0 | 2 |

| Polar Surface Area (Ų) | 40.5 | 40.5 | 17.1 | 66.8 |

Data derived from molecular descriptors and PubChem/NIST entries .

Biological Activity

6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one, also known by its CAS number 949081-05-4, is a sesquiterpenoid compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is with a molecular weight of 232.32 g/mol. It is characterized by its solubility in organic solvents such as chloroform and DMSO, making it suitable for various biochemical assays .

| Property | Value |

|---|---|

| CAS Number | 949081-05-4 |

| Molecular Formula | C15H20O2 |

| Molecular Weight | 232.32 g/mol |

| Solubility | Chloroform, DMSO, Acetone |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that the compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This property is crucial in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. By modulating pathways involved in inflammation, it has potential applications in treating inflammatory diseases. For instance, it was found to reduce levels of tumor necrosis factor-alpha (TNF-α) in stimulated macrophage cells .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated the ability to induce apoptosis in various cancer cell types. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators, leading to cell death in malignant cells while sparing normal cells .

Study on Antioxidant Activity

A study published in a peer-reviewed journal assessed the antioxidant capacity of several sesquiterpenoids, including this compound. Using assays such as DPPH and ABTS, researchers found that this compound exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Mechanism Investigation

In another study focusing on anti-inflammatory mechanisms, researchers treated macrophage cells with the compound and observed a significant decrease in the expression of inflammatory markers. This was attributed to its ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways .

Q & A

Q. How can researchers address low solubility in aqueous media for in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Micellar systems : Incorporate surfactants like Tween-80.

- Pro-drug design : Synthesize phosphate or glycoside derivatives for enhanced hydrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.